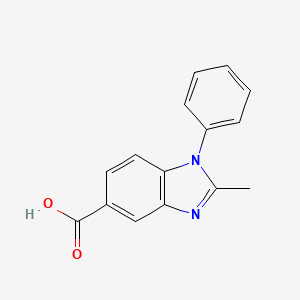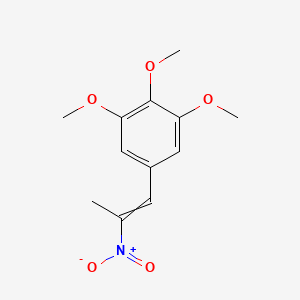
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
"2-Methyl-4-pyrrolidin-1-yl-benzaldehyde" and its derivatives serve as key intermediates in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) developed a rapid and high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound. This compound has shown promise in the design and synthesis of small molecule inhibitors, playing a significant role in anticancer drug research. The study emphasizes the importance of these compounds in developing new therapeutics with improved selectivity, efficiency, and safety for cancer treatment (Zhang, Cao, Xu, & Wang, 2018).
Chemosensors for Cancer Cell Discrimination
Research by Dhawa et al. (2020) explored the application of benzaldehyde derivatives as fluorescent chemosensors for pH, which can effectively discriminate between normal cells and cancer cells. This study provides a novel approach to cancer diagnostics, leveraging the unique chemical properties of benzaldehyde derivatives to develop sensitive and selective tools for identifying cancerous tissues (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Environmental Applications
Gutha and Munagapati (2016) demonstrated the use of a magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base for the removal of Pb(II) ions from aqueous solutions. This study highlights the environmental application of benzaldehyde derivatives in treating water pollution, showcasing their potential as efficient and biodegradable biosorbents for heavy metal ions (Gutha & Munagapati, 2016).
Catalytic and Synthetic Chemistry
A study by Ingle et al. (2022) revealed the effectiveness of pyrrolidine as a catalyst in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in aqueous ethanol media. This research underscores the role of pyrrolidine-related compounds in facilitating greener and more efficient synthetic pathways for producing pharmacologically relevant molecules (Ingle, Gorepatil, Gorepatil, Gaikwad, & Ghumare, 2022).
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. For instance, it can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, it may enhance or inhibit specific metabolic pathways, leading to changes in the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJINLHPFVAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359323 |
Source


|
| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84754-31-4 |
Source


|
| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)


![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)




